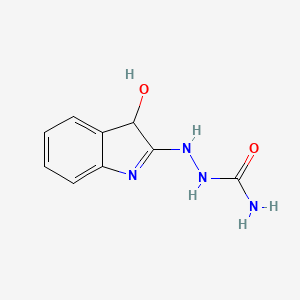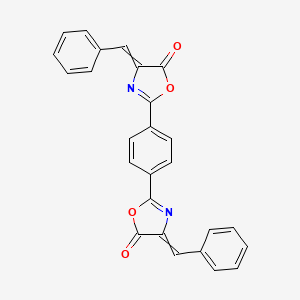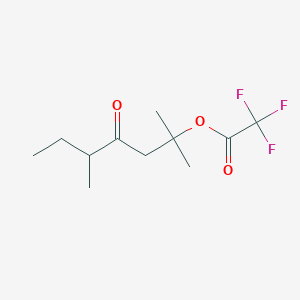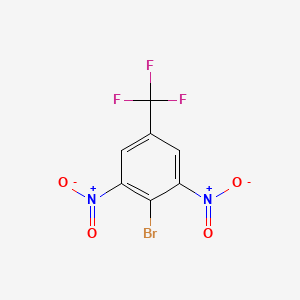
4-Nitrophenyl 2,3-dibromo-2-(bromomethyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 2,3-dibromo-2-(bromomethyl)butanoate is an organic compound characterized by its complex structure, which includes multiple bromine atoms, a nitrophenyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2,3-dibromo-2-(bromomethyl)butanoate typically involves the esterification of 4-nitrophenol with 2,3-dibromo-2-(bromomethyl)butanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl 2,3-dibromo-2-(bromomethyl)butanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Products include substituted derivatives where bromine atoms are replaced by other functional groups.
Reduction: The major product is 4-aminophenyl 2,3-dibromo-2-(bromomethyl)butanoate.
Hydrolysis: The products are 4-nitrophenol and 2,3-dibromo-2-(bromomethyl)butanoic acid.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 2,3-dibromo-2-(bromomethyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein labeling due to its reactive bromine atoms.
Medicine: Investigated for potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl 2,3-dibromo-2-(bromomethyl)butanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the nitro group can participate in redox reactions. The ester functional group can undergo hydrolysis, making the compound versatile in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-nitrophenol: Similar in structure but lacks the ester and additional bromine atoms.
4-Bromomethyl-3-nitrobenzoic acid: Contains a nitro group and bromomethyl group but differs in the overall structure and functional groups.
Uniqueness
4-Nitrophenyl 2,3-dibromo-2-(bromomethyl)butanoate is unique due to its combination of multiple bromine atoms, a nitrophenyl group, and an ester functional group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Número CAS |
62918-56-3 |
|---|---|
Fórmula molecular |
C11H10Br3NO4 |
Peso molecular |
459.91 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 2,3-dibromo-2-(bromomethyl)butanoate |
InChI |
InChI=1S/C11H10Br3NO4/c1-7(13)11(14,6-12)10(16)19-9-4-2-8(3-5-9)15(17)18/h2-5,7H,6H2,1H3 |
Clave InChI |
BZDKPBYUSSCYRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(CBr)(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)

![2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid](/img/structure/B14501815.png)



![2-[Methyl(4-methylbenzoyl)amino]ethyl octadecanoate](/img/structure/B14501843.png)

![8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline](/img/structure/B14501852.png)

![3-Benzyl-1-[(trichloromethyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14501860.png)
![10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole](/img/structure/B14501863.png)
![5-{[6-Methyl-2-(methylsulfanyl)-4-oxopyrido[2,3-d]pyrimidin-8(4H)-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501881.png)
